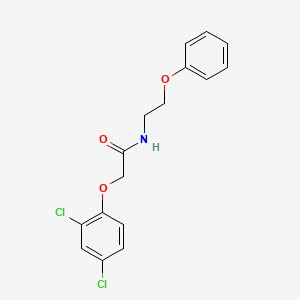

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-phenoxyethyl)acetamide is a synthetic acetamide derivative characterized by:

- A 2,4-dichlorophenoxy group attached to the acetamide backbone.

- A 2-phenoxyethyl substituent on the nitrogen atom.

These analogs are frequently studied for their anti-inflammatory, herbicidal, or enzyme-inhibitory properties .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c17-12-6-7-15(14(18)10-12)22-11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRZVDUVXVWFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-phenoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenoxyacetic acid using chlorine gas in the presence of a catalyst such as iron phthalocyanine.

Formation of the amide: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-phenoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of phenoxy derivatives with different substituents.

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-phenoxyethylamine. The process can be summarized as follows:

- Preparation of 2,4-Dichlorophenoxyacetic Acid : Chlorination of phenoxyacetic acid using chlorine gas in the presence of a catalyst (e.g., iron phthalocyanine).

- Formation of the Amide : The dichlorophenoxyacetic acid is reacted with 2-phenoxyethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

This compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in various chemical reactions such as oxidation and substitution.

Chemistry

- Intermediate for Synthesis : It is used as an intermediate in the production of more complex organic compounds, facilitating the development of new materials and chemicals.

Biology

- Biological Activity : The compound has been studied for its potential antimicrobial and herbicidal properties. Its structural features allow it to interact with various biological targets, potentially leading to significant biological effects.

Medicine

- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. Molecular docking studies suggest that it may effectively bind to COX-2, surpassing some existing anti-inflammatory agents .

Industry

- Agrochemical Production : It is employed in the production of agrochemicals, contributing to the development of herbicides and other agricultural products.

Case Studies

- Anti-inflammatory Studies : Recent research has highlighted the potential of this compound and its derivatives as anti-inflammatory agents through molecular docking studies that demonstrate their ability to bind effectively to COX-2 enzymes .

- Microbial Activity Assessment : Studies have explored its antimicrobial properties against various pathogens, indicating promising results that could lead to new therapeutic agents in medicine.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

†Estimated via similarity to .

Key Observations:

- Substituent Effects: The 2-phenoxyethyl group in the target compound introduces greater hydrophobicity (logP ~4.5) compared to simpler aryl groups (e.g., 4-methylphenyl in ).

- Thermal Stability : Derivatives like compound 3 exhibit higher melting points (123–125°C), likely due to hydrogen bonding from the hydroxyethyl group .

Enzyme Inhibition (COX-2)

- Thiourea-Containing Analogs: Derivatives such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (e.g., 7a–h) demonstrated superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid (2,4-D), with binding energies up to −9.2 kcal/mol vs. −6.5 kcal/mol for 2,4-D .

- Role of Thiourea: The thiourea moiety enhances enzyme interaction via hydrogen bonding and π-π stacking, suggesting that the target compound’s phenoxyethyl group may similarly improve selectivity if optimized .

Auxin-like Activity

- Phenoxyacetamide Herbicides: Analogous compounds like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) and compound 533 exhibit auxin-like activity by mimicking indole-3-acetic acid (IAA). Substitutions on the aryl group and acetamide side chain critically influence root/shoot growth modulation .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(2-phenoxyethyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of its biological activity, including its antimicrobial, herbicidal, and potential therapeutic properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a dichlorophenoxy group linked to a phenoxyethyl moiety. Its molecular formula is C16H16Cl2N2O3, with a molecular weight of 353.21 g/mol. The structural arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to bind selectively to cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This interaction can lead to the inhibition of prostaglandin synthesis, thereby exerting anti-inflammatory effects.

Interaction with Biological Targets

- Enzymatic Inhibition : The compound inhibits COX-2 selectively, which is crucial for developing anti-inflammatory drugs.

- Binding Affinity : Molecular docking studies reveal that the compound exhibits strong binding affinity towards COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 100 |

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its mechanism involves disrupting the growth processes of target plants by inhibiting specific biochemical pathways.

| Plant Species | Effective Dose (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 1.5 | 85 |

| Chenopodium album | 1.0 | 90 |

Study on Anti-inflammatory Effects

A study conducted on mice models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a reduction in edema and inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.

Anticancer Potential

Further investigations revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 hepatocellular carcinoma cells. The IC50 values obtained were indicative of its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 3.84 |

| MCF-7 | 5.12 |

The mechanism involves inducing apoptosis and cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide, and how can reaction conditions be systematically optimized?

- Methodology :

- Stepwise coupling : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent for amide bond formation under mild conditions (0–5°C), as demonstrated in analogous acetamide syntheses .

- Base selection : Employ weak bases like K₂CO₃ in acetonitrile for nucleophilic substitution reactions to form ether linkages, ensuring minimal side reactions .

- Purification : Utilize column chromatography with hexane:ethyl acetate gradients (e.g., 9:3 v/v) for high-purity isolation, monitored by TLC .

Q. How can structural characterization of this compound be rigorously validated?

- Analytical workflow :

- NMR spectroscopy : Assign peaks using ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and amide bond integrity .

- X-ray crystallography : Resolve crystal structures to verify intramolecular interactions (e.g., C–H···O hydrogen bonds) and spatial arrangement of dichlorophenoxy/phenoxyethyl groups .

- Mass spectrometry : Confirm molecular weight via ESI-MS and validate fragmentation patterns against computational predictions .

Q. What experimental approaches are recommended for determining solubility and stability in biological assays?

- Protocol :

- Solubility screening : Test in DMSO, PBS, and cell culture media using UV-Vis spectroscopy (λ = 250–300 nm) to identify optimal solvents .

- Stability assays : Perform HPLC analysis over 24–72 hours under physiological conditions (37°C, pH 7.4) to assess degradation kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, side-chain variations) influence bioactivity and target selectivity?

- Structure-activity relationship (SAR) strategies :

- Halogen tuning : Replace Cl with F or Br on the phenoxy ring to modulate electron-withdrawing effects and compare IC₅₀ values in enzyme inhibition assays .

- Side-chain elongation : Introduce methyl/methoxy groups on the phenoxyethyl moiety to study steric effects on receptor binding via molecular docking .

- Control experiments : Synthesize and test analogs lacking the dichlorophenoxy group to isolate its contribution to activity .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

- Troubleshooting framework :

- Assay standardization : Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer studies) and normalize data to positive controls (e.g., doxorubicin) .

- Batch variability : Characterize compound purity (>95% by HPLC) across batches to rule out impurities as confounding factors .

- Computational validation : Cross-reference experimental IC₅₀ values with in silico predictions (e.g., SwissADME, AutoDock) to identify outliers .

Q. What computational strategies are effective for predicting pharmacokinetic properties and toxicity profiles?

- In silico workflow :

- ADMET prediction : Use tools like pkCSM or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Docking simulations : Model interactions with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, focusing on binding affinity (ΔG) and pose validation .

Q. How can green chemistry principles be applied to scale up synthesis while minimizing environmental impact?

- Sustainable practices :

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst optimization : Explore immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to enhance recyclability .

- Waste reduction : Implement flow reactors for continuous synthesis, improving yield (>80%) and reducing byproducts .

Q. What methodologies are recommended for studying synergistic effects with existing therapeutics?

- Combinatorial screening :

- Checkerboard assays : Test the compound in combination with standard drugs (e.g., paclitaxel) to calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomic analysis : Perform RNA sequencing on treated cells to identify pathways modulated synergistically (e.g., apoptosis/autophagy crosstalk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.